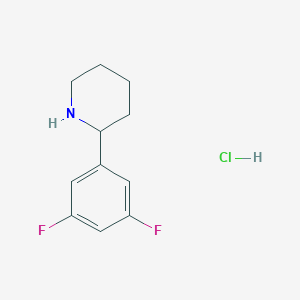

2-(3,5-difluorophenyl)piperidine HCl

Description

The compound features a piperidine ring substituted at the 2-position with a 3,5-difluorophenyl group, and it is stabilized as a hydrochloride salt. Fluorinated aromatic rings are known to enhance metabolic stability and binding affinity in bioactive molecules, making this compound a candidate for further pharmacological exploration. Structural analogs and related compounds listed in the evidence (e.g., difluorophenyl-substituted piperidines and hydrazines) suggest its relevance in chemical libraries and intermediate synthesis .

Properties

IUPAC Name |

2-(3,5-difluorophenyl)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2N.ClH/c12-9-5-8(6-10(13)7-9)11-3-1-2-4-14-11;/h5-7,11,14H,1-4H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSFLWCHHRHMYGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC(=CC(=C2)F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Below is a detailed comparison:

Table 1: Structural Comparison of 2-(3,5-Difluorophenyl)piperidine HCl with Analogs

| Compound Name | Substituent Positions (Phenyl Ring) | Piperidine Substitution | CAS Number | Key Structural Differences |

|---|---|---|---|---|

| This compound | 3,5-difluoro | 2-position | Not provided | Reference compound |

| 1-(2,4-Difluorophenyl)piperidine [HC-3573] | 2,4-difluoro | 1-position | 1345471-75-1 | Fluorine positions and piperidine attachment site |

| 1-(3,4-Difluoro-phenyl)-piperidin-4-one [SS-2149] | 3,4-difluoro | 4-keto, 1-position | 885275-07-0 | Keto group introduces polarity; altered fluorine positions |

| 3,5-Difluorophenylhydrazine HCl [OR-1195] | 3,5-difluoro | Hydrazine moiety | 502496-27-7 | Replaces piperidine with hydrazine; distinct reactivity |

Key Observations:

Piperidine Substitution Site: Substitution at the 2-position (reference compound) vs. 1-position (HC-3573) may influence conformational flexibility and steric interactions in target binding.

Functional Group Variations :

- The 4-keto group in SS-2149 introduces hydrogen-bonding capability, which is absent in the reference compound. This could affect solubility or metabolic pathways .

- Hydrazine Derivatives (e.g., OR-1195) lack the piperidine ring, reducing basicity and altering pharmacological profiles.

Research Findings and Limitations

Physicochemical and Pharmacological Data:

No direct experimental data (e.g., melting point, solubility, or bioactivity) for this compound are available in the provided evidence. However, inferences can be drawn from related studies:

- Solubility Trends : Fluorinated aromatic compounds often exhibit lower aqueous solubility due to hydrophobicity, but hydrochloride salt formation (as in the reference compound) may improve solubility compared to free bases .

- Thermodynamic Modeling : Methods described for nifedipine (e.g., solid-liquid equilibrium models in mixed solvents) could be applicable to predict solubility behavior for fluorinated piperidines .

Crystallographic Considerations:

Symmetric 3,5-difluoro substitution may facilitate easier crystal packing compared to asymmetric analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.